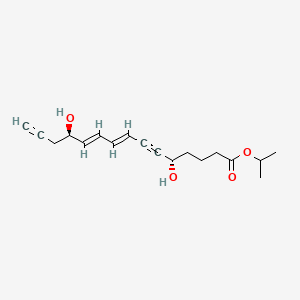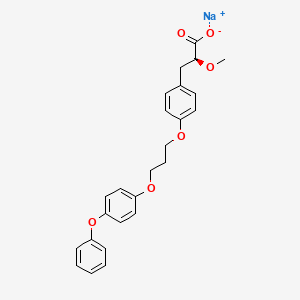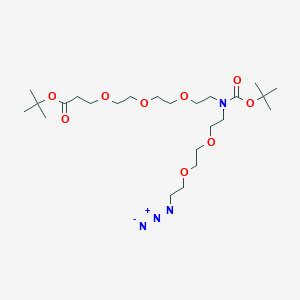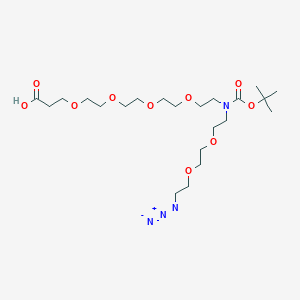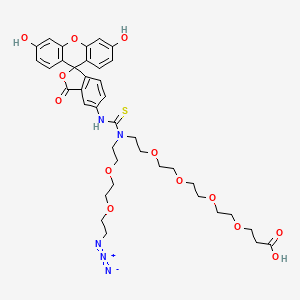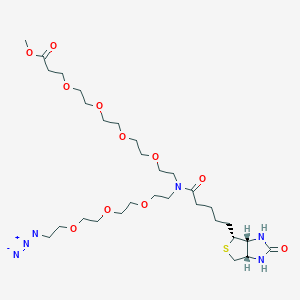
NCT-505
概要
説明
NCT-505は、アルデヒド脱水素酵素1A1(ALDH1A1)の強力で選択的な阻害剤です。ALDH1A1を阻害する効果は高く、IC50値は7 nMです。 この化合物は、ALDH1A2、ALDH1A3、ALDH2、ALDH3A1などの他のアルデヒド脱水素酵素アイソフォームを弱く阻害することで知られています .
科学的研究の応用
NCT-505 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the inhibition of aldehyde dehydrogenase enzymes.
Biology: this compound is used to investigate the role of ALDH1A1 in various biological processes, including stem cell differentiation and cancer cell metabolism.
Medicine: The compound is being explored for its potential therapeutic applications in treating diseases such as cancer, where ALDH1A1 plays a critical role in drug resistance and tumor progression.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting ALDH1A1 .
作用機序
NCT-505は、ALDH1A1の活性を選択的に阻害することで効果を発揮します。この酵素は、アルデヒドをカルボン酸に酸化する役割を担っており、様々な代謝経路において重要なステップです。ALDH1A1を阻害することで、this compoundはこれらの経路を阻害し、毒性のあるアルデヒドが蓄積し、その結果細胞死が誘導されます。 このメカニズムは、生存と増殖にALDH1A1を依存している癌細胞を標的にする際に特に効果的です .
Safety and Hazards
The safety information for “2231079-74-4 (Free base)” includes a signal word of "Warning" . The hazard statements include H302-H315-H319 . The precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .
Relevant Papers The relevant paper for “2231079-74-4 (Free base)” is "Yang SM, et al. J Med Chem. 2018 Jun 14;61 (11):4883-4903" .
準備方法
NCT-505の合成は、コア構造の調製から始まり、その後官能基を導入する、いくつかのステップで構成されます。合成経路には一般的に以下が含まれます。
コア構造の形成: 特定の出発物質を制御された条件下で反応させて、キノリンベースのコア構造を形成します。
官能基の導入: アルキル化、アシル化、スルホン化などの反応により、コア構造に様々な官能基が導入されます。
化学反応の分析
NCT-505は、以下のを含むいくつかのタイプの化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体が生成されます。
還元: 化合物は、還元されて還元誘導体を生成することができます。
置換: this compoundは、1つ以上の官能基が他の基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応に使用される様々な求核剤などがあります
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: アルデヒド脱水素酵素の阻害を研究するためのツール化合物として使用されます。
生物学: this compoundは、幹細胞の分化や癌細胞の代謝など、様々な生物学的プロセスにおけるALDH1A1の役割を調査するために使用されます。
医学: 化合物は、ALDH1A1が薬剤耐性や腫瘍進行において重要な役割を果たす癌などの病気の治療における潜在的な治療的用途について研究されています。
類似化合物との比較
NCT-505は、他の阻害剤と比較して、ALDH1A1に対する高い選択性と効力においてユニークです。類似の化合物には以下があります。
NCT-506: 構造的特徴は異なりますが、同様の性質を持つ別のALDH1A1選択的阻害剤です。
ジスルフィラム: 複数のアイソフォームを標的とするより幅広いALDH阻害剤であり、アルコール依存症の治療に使用されてきました。
673AとCM037: 癌の前臨床モデルにおいて有効性が示されている他のALDH阻害剤
This compoundは、ALDH1A1に対する高い選択性を持ち、様々な生物学的プロセスや病気におけるこの酵素の特定の役割を研究するための貴重なツールとなっています。
特性
IUPAC Name |
1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLWOQHMQRHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NCT-505 and how does it differ from disulfiram?
A1: this compound is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) [, ]. It binds to the enzyme and prevents it from carrying out its normal function, which is to oxidize aldehydes to carboxylic acids. This inhibition can disrupt various cellular processes, particularly in cancer cells where ALDH1A1 is often overexpressed. Disulfiram, while also an ALDH inhibitor, exhibits broader cellular effects and impacts additional pathways beyond ALDH1A1 inhibition []. Research suggests that disulfiram's effects on NFκB signaling could contribute to its efficacy in targeting tumor-initiating cells []. While both compounds affect ALDH pathways, the specific targeting of this compound and the broader effects of disulfiram likely lead to distinct downstream consequences.
Q2: What evidence suggests that this compound could be a potential therapeutic agent for cancer?
A2: In vitro studies have shown that this compound can inhibit the formation of 3D spheroid cultures, which are indicative of cancer stem cell populations []. This suggests that this compound could potentially target cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, this compound has been shown to enhance the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR) []. This finding indicates a potential for combination therapy, where this compound could help overcome resistance to existing chemotherapeutic agents.
Q3: How does the chemical structure of this compound relate to its activity?
A3: While the provided research excerpts don't delve into the detailed structure-activity relationship (SAR) of this compound and its analogs, they indicate that extensive medicinal chemistry optimization was undertaken to improve its enzymatic and cellular ALDH1A1 inhibition []. This likely involved modifying different parts of the quinoline-based scaffold of this compound to enhance its binding affinity, selectivity for ALDH1A1, and cellular activity.
Q4: What are the limitations of the current research on this compound and what future studies are needed?
A4: The current research on this compound primarily focuses on in vitro studies, with limited in vivo data available [, ]. Further research is crucial to fully understand its efficacy and safety in preclinical animal models. Additionally, investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be vital for translating this compound into a viable therapeutic option. Further exploration of its long-term effects, potential toxicity, and development of resistance mechanisms would also be essential for its clinical development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)

